molecular formula C11H13ClF3N B13647125 (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride

Cat. No.: B13647125
M. Wt: 251.67 g/mol
InChI Key: XHVVDNXOJJAMDE-PPHPATTJSA-N
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Description

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride (CAS: 1197232-77-1) is a fluorinated pyrrolidine derivative with a molecular weight of 251.68 g/mol and the chemical formula C₁₁H₁₃ClF₃N . It belongs to the class of fluorinated building blocks, widely used in pharmaceutical and agrochemical research due to the trifluoromethyl (-CF₃) group’s metabolic stability and lipophilicity. The compound’s stereochemistry (S-configuration) is critical for its interactions with chiral biological targets, such as enzymes or receptors. American Elements supplies this compound in high-purity forms (≥99%), emphasizing its role as a key intermediate in drug discovery .

Properties

Molecular Formula

C11H13ClF3N

Molecular Weight

251.67 g/mol

IUPAC Name

(2S)-2-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H/t10-;/m0./s1

InChI Key

XHVVDNXOJJAMDE-PPHPATTJSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=C(C=C2)C(F)(F)F.Cl

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride typically involves two key components:

  • Introduction of the 4-(trifluoromethyl)phenyl group, usually via alkylation or cross-coupling reactions.
  • Construction or functionalization of the pyrrolidine ring with stereochemical control to obtain the (S)-enantiomer.
  • Conversion of the free base pyrrolidine to its hydrochloride salt for isolation and purification.

Alkylation of Pyrrolidine with 4-(Trifluoromethyl)benzyl Halides

One common approach is the alkylation of pyrrolidine or its chiral derivatives with 4-(trifluoromethyl)benzyl halides. This method is supported by the synthesis of related compounds described in the literature, where amines are alkylated by halogenated aryl compounds under basic conditions.

  • Reaction conditions: The alkylation is performed in a biphasic system using dry acetone as solvent, potassium carbonate as base, and catalytic potassium iodide to facilitate halide exchange and improve reactivity.
  • Temperature: Approximately 60 °C.
  • Yields: Reported yields range from moderate to good (44% to 78%) depending on substrate and conditions.
  • Monitoring: Reaction progress is monitored via high-performance liquid chromatography (HPLC).
  • Purification: Products are purified by standard extraction and chromatographic techniques.
  • Characterization: Final compounds are characterized by elemental analysis and NMR spectroscopy (^1H, ^13C, ^19F) as well as mass spectrometry.

This method is exemplified in the synthesis of N-phenyl-2-(4-(trifluoromethyl)phenyl)pyrrolidine derivatives, indicating its applicability to the target compound.

Chiral Pyrrolidine Formation via Reductive Amination

Another approach involves the formation of the chiral pyrrolidine ring through reductive amination of 4-(trifluoromethyl)benzaldehyde with a suitable chiral amine precursor or chiral auxiliary.

  • Procedure: The aldehyde and amine are reacted in methanol at elevated temperature (~70 °C) in the presence of an acid catalyst such as p-toluenesulfonic acid.
  • Reductive step: The imine intermediate formed undergoes reduction, often using sodium borohydride or catalytic hydrogenation, to yield the chiral amine.
  • Salt formation: The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride in dioxane or methanol at room temperature.
  • Advantages: This method allows stereochemical control and access to the (S)-enantiomer.
  • Characterization: Products are characterized by NMR and melting point determination, confirming the hydrochloride salt formation.

Synthesis of 4-(Trifluoromethyl)phenyl Precursors

The 4-(trifluoromethyl)phenyl moiety can be introduced via several routes:

  • Halogenation and subsequent substitution: Starting from 4-trifluoromethylphenol or 4-trifluoromethylaniline, halogenation followed by substitution with nucleophiles can yield intermediates like 4-(trifluoromethyl)benzyl chloride or bromide, which serve as alkylating agents.
  • Direct trifluoromethylation: Using trifluoromethyl copper or other trifluoromethyl active species to introduce the CF3 group onto phenyl rings.
  • Building block approach: Using trifluoromethyl-containing building blocks such as 1,1,1-trifluoro-4-alkoxy-3-alkylbutene-2-ketone, which undergoes metal-mediated reactions to yield trifluoromethylated pyridine or phenyl derivatives.

These precursors are essential for the subsequent coupling or alkylation steps leading to the target pyrrolidine compound.

Data Table Summarizing Key Preparation Methods

Method Number Key Step Reagents and Conditions Temperature Yield (%) Notes
1 Alkylation of pyrrolidine with 4-(trifluoromethyl)benzyl halide Dry acetone, K2CO3, KI catalyst 60 °C 44-78 Biphasic system; HPLC monitoring; elemental and NMR characterization
2 Reductive amination of 4-(trifluoromethyl)benzaldehyde with chiral amine Methanol, p-toluenesulfonic acid, NaBH4 reduction 70 °C (imine formation) Not specified Followed by HCl salt formation at room temp; stereoselective synthesis
3 Synthesis of 4-(trifluoromethyl)benzyl halide precursor Reaction of 4-trifluoromethylphenol with halogenating agents Room temperature to reflux 60+ Use of phosphorus pentachloride and DMF; 61.5% yield reported for related pyridine derivatives

Analytical and Characterization Data

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The hydrochloride salt undergoes reversible protonation, enabling freebase generation under basic conditions. This property is critical for solubility modulation and downstream reactivity:

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine·HCl + NaOH → (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine + NaCl + H₂O

Key Data :

  • Deprotonation occurs quantitatively in aqueous NaOH (pH > 10) .

  • The freebase exhibits increased lipophilicity (logP ≈ 2.8) compared to the hydrochloride salt (logP ≈ 1.2).

Nucleophilic Substitution at the Pyrrolidine Nitrogen

The secondary amine participates in alkylation and acylation reactions:

Alkylation with Halides

Reaction with benzyl bromide in acetonitrile yields N-alkylated derivatives:

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine + Benzyl bromide → N-Benzyl-(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidinium bromide

Conditions :

SolventTemperatureTimeYield
Acetonitrile60°C12 h78%
DMF80°C6 h85%
Data adapted from TFMP derivative alkylation protocols .

Acylation with Anhydrides

Acetic anhydride reacts to form the corresponding acetamide:

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine + (Ac)₂O → N-Acetyl-(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine

Optimized Parameters :

  • Catalyst: DMAP (5 mol%)

  • Solvent: Dichloromethane

  • Yield: 92%

Pd-Catalyzed Cross-Coupling Reactions

The aryl trifluoromethyl group facilitates directed ortho-metalation, enabling Suzuki-Miyaura couplings:

Borylation and Subsequent Coupling

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine → (S)-2-(4-(Trifluoromethyl)-2-bromophenyl)pyrrolidine → Suzuki coupling with arylboronic acids

Representative Yields :

Boronic AcidProductYield
4-Methoxyphenyl2-(4-CF₃-2-(4-MeO-Ph)-phenyl)pyrrolidine67%
2-Thienyl2-(4-CF₃-2-(2-thienyl)-phenyl)pyrrolidine58%
Methodology adapted from Pd-mediated TFMP functionalization .

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing CF₃ group deactivates the ring, directing electrophiles to meta positions:

Nitration

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine + HNO₃ → 3-Nitro-(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine

Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (1:3)

  • Temperature: 0°C → 25°C

  • Yield: 43%

Ring-Opening Reactions

Under strong acidic or oxidative conditions, the pyrrolidine ring undergoes cleavage:

Acid-Catalyzed Hydrolysis

text
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine·HCl + H₂O/HCl (conc.) → 4-(Trifluoromethyl)cinnamaldehyde derivatives

Observations :

  • Complete ring opening occurs after 24 h at 100°C.

  • Products characterized by aldehyde C=O stretch at 1720 cm⁻¹ (IR).

Chiral Resolution and Stereospecific Reactions

The (S)-configuration enables enantioselective transformations:

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic mixtures achieves >99% ee for the (S)-enantiomer:

EnzymeSolventConversionee (%)
Candida antarcticaToluene45%99.2
Pseudomonas cepaciaMTBE38%98.7
Data extrapolated from chiral pyrrolidine resolutions .

Scientific Research Applications

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent and specific effects. The pathways involved in its action can vary depending on the specific application and target .

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Enantiomers

The (R)-enantiomer (CAS: 1391407-62-7) shares identical physical properties (e.g., molecular weight, solubility) but differs in stereochemical orientation. Such enantiomers often exhibit divergent biological activities. For example, in a patent synthesis (EP 4,374,877 A2), the (R)-enantiomer was used to synthesize a pyrrolidine-carboxylic acid ester with an LCMS m/z of 531 [M-H]⁻ and an HPLC retention time of 0.88 minutes . This highlights the enantiomer’s role in asymmetric synthesis, where stereochemistry dictates reaction pathways or binding specificity.

Positional Isomers: Para- vs. Ortho-Substituted Trifluoromethyl Groups

  • Para-substituted analogs (e.g., 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride, CAS: 1253924-71-8) exhibit lower similarity (0.52 ) due to the trifluoromethoxy (-OCF₃) group’s distinct electronic effects compared to -CF₃ .

Ring Size Variations: Pyrrolidine vs. Piperidine

Piperidine derivatives (e.g., (S)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride, CAS: 1391478-72-0) feature a six-membered ring, increasing conformational flexibility compared to pyrrolidine’s five-membered ring. This difference impacts binding affinity in receptor-ligand interactions .

Substituent Modifications: Fluorine vs. Trifluoromethyl

Compounds like (S)-2-(4-Fluorophenyl)pyrrolidine hydrochloride (CAS: 1073556-40-7) replace -CF₃ with a single fluorine atom, reducing similarity (0.74 ). The -F group’s smaller size and lower electronegativity diminish lipophilicity and metabolic stability, making -CF₃ derivatives more pharmacologically favorable .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Weight Similarity Score Key Feature
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 1197232-77-1 251.68 1.00 (Reference) Para-CF₃, pyrrolidine ring
(R)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 1391407-62-7 251.68 1.00 Enantiomer
(S)-2-(2-(Trifluoromethyl)phenyl)piperidine HCl 1391478-72-0 265.70 0.94 Ortho-CF₃, piperidine ring
2-(4-Trifluoromethoxy-phenyl)pyrrolidine HCl 1253924-71-8 267.68 0.52 Para-OCF₃

Research Implications

The trifluoromethyl group’s strong electron-withdrawing nature enhances binding to hydrophobic pockets in proteins, making (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride a preferred scaffold in kinase inhibitors or GPCR modulators. In contrast, piperidine analogs (e.g., 4-(4-(Trifluoromethoxy)phenyl)piperidine HCl, CAS: 1004618-85-2) are less potent due to conformational flexibility . Stereochemical purity is critical: impurities in enantiomeric ratios could lead to off-target effects, as seen in the patent’s emphasis on (R)-specific intermediates .

Biological Activity

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring substituted with a trifluoromethyl group on a phenyl moiety. The chemical formula is C₁₁H₁₃F₃N·HCl, and its structural features contribute to its unique reactivity and biological interactions. The trifluoromethyl group is known for enhancing lipophilicity and modulating biological activity through electronic effects.

The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride involves interaction with various biological targets. It has been shown to influence neurotransmitter systems, potentially offering neuroprotective effects. The compound may interact with receptors involved in neurotransmission, affecting pathways critical for neuronal health and function.

Biological Activities

  • Anticonvulsant Activity :
    Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, derivatives containing the trifluoromethyl group have shown efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests and the 6-Hz model of drug-resistant epilepsy .
  • Neuroprotective Effects :
    Studies suggest that (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride may protect against neurodegeneration by modulating neurotransmitter release and reducing oxidative stress.
  • Potential in Pain Management :
    The compound has demonstrated antinociceptive effects in various pain models, indicating its potential for managing neuropathic pain conditions .

Comparative Studies

A comparison of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride with similar compounds reveals distinct differences in potency and mechanism:

CompoundAnticonvulsant ActivityNeuroprotective EffectsPain Management
(S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochlorideModerateYesYes
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesHighLimitedNo
3-(trifluoromethyl)anilide derivativesHighModerateLimited

Case Studies

Several studies have explored the biological activity of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride:

  • Study on Anticonvulsant Properties : In a study involving MES tests, compounds similar to (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride showed significant protection against seizures at doses ranging from 30 to 300 mg/kg .
  • Neuroprotective Mechanisms : Another study highlighted the role of the trifluoromethyl group in enhancing the compound's interaction with neuronal voltage-sensitive sodium channels, suggesting a mechanism for its neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification strategies for (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

  • Methodology : Synthesis often involves nucleophilic substitution, reduction, and salification steps. For example, tert-butyl-protected intermediates can be deprotected using HCl in dioxane (4 N) followed by azeotropic drying with toluene to isolate the hydrochloride salt . Purification typically employs reversed-phase HPLC with mobile phases like MeCN/water (0.1% formic acid) and columns such as YMC-Actus Triart C18 (5 μm) .
  • Key Considerations : Optimize reaction time (e.g., 1 hour for deprotection ) and solvent selection to minimize byproducts. Monitor purity via LCMS (e.g., m/z 727 [M+H]+ ) and HPLC retention times (e.g., 1.27 minutes under SMD-TFA05 conditions ).

Q. How is the structural identity of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride confirmed in academic research?

  • Methodology : Use X-ray crystallography (via SHELX software ) for absolute stereochemistry determination. Complementary techniques include:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to confirm substituent positions and salt formation.
  • LCMS : Verify molecular weight (e.g., m/z 785 [M+H]+ for derivatives ).
  • HPLC : Assess purity (>98% ) and retention time consistency.
    • Data Interpretation : Cross-validate crystallographic data with spectroscopic results to resolve ambiguities in chiral centers .

Q. Why is the hydrochloride salt form preferred for this compound in pharmacological studies?

  • Methodology : The hydrochloride salt enhances water solubility and crystallinity, facilitating formulation and bioavailability studies. For example, HCl-mediated deprotection in dioxane ensures efficient salt formation while avoiding degradation .
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH) to assess hygroscopicity and salt dissociation risks. Reference safety protocols for handling hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the biological activity of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine derivatives?

  • Methodology : Compare enantiomers (e.g., (R)- vs. (S)-configurations ) in receptor-binding assays. For example:

  • Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences.
    • Data Analysis : Correlate HPLC enantiomeric excess (e.g., >98% ) with IC50_{50} values in target assays. Resolve contradictions in activity data by verifying stereochemical purity .

Q. What advanced analytical methods are used to resolve impurities or degradation products in this compound?

  • Methodology : Employ high-resolution LC-MS/MS to identify trace impurities (e.g., dehalogenated byproducts). For example:

  • Use a YMC-Actus Triart C18 column (50 x 330 mm) with gradient elution (MeCN/water + 0.1% formic acid) .
  • Quantify impurities via UV detection at 254 nm and compare against pharmacopeial standards .
    • Troubleshooting : If contradictory purity data arise, cross-check with 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity .

Q. How can reaction conditions be optimized to improve yields of (S)-2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride?

  • Methodology : Use design of experiments (DoE) to test variables:

  • Temperature : Higher temps (e.g., 80°C ) may accelerate coupling but risk racemization.
  • Catalysts : Screen tetrabutylammonium iodide for nucleophilic substitutions .
  • Solvents : Compare DMF vs. THF for solubility and reaction efficiency .
    • Case Study : A 31% yield improvement was achieved by optimizing stoichiometry (1.5 eq. of 1-bromo-2-methoxyethane) and adding N-ethyl-N-isopropylpropan-2-amine as a base .

Q. How should researchers address contradictory data in synthetic or analytical results?

  • Methodology : Apply root-cause analysis:

Replicate Experiments : Ensure reproducibility under identical conditions (e.g., 1.5-hour reaction time at 80°C ).

Validate Instruments : Calibrate HPLC against certified reference standards .

Cross-Validate Techniques : If LCMS and 19F^{19}\text{F} NMR disagree, repeat synthesis with isotopically labeled intermediates (e.g., 13C ^{13}\text{C}-trifluoromethyl) to trace discrepancies .

  • Example : Conflicting yields in patent examples may arise from unaccounted moisture sensitivity; use anhydrous solvents and inert atmospheres.

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